Pyroxsulam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action:

Pyroxsulam is a herbicide belonging to the ALS (acetolactate synthase) inhibitor class, Group 2 according to the Weed Science Society of America (WSSA) classification []. It disrupts the ALS enzyme, crucial for the biosynthesis of branched-chain amino acids in plants []. This ultimately leads to the inhibition of plant growth and development, eventually causing weed death [].

Weed Control:

Research has shown pyroxsulam to be effective in controlling a broad spectrum of grass and broadleaf weeds in various crops, primarily focusing on wheat []. Studies have demonstrated its efficacy against problematic weeds like black grass (Alopecurus myosuroides) [], downy brome (Bromus tectorum), and Japanese brome (Bromus japonicus).

Resistance Development:

A significant concern in weed control is the emergence of resistance to herbicides. Research has documented cases of multiple-resistant Alopecurus myosuroides populations developing resistance to pyroxsulam due to repeated and intensive use []. This highlights the importance of implementing integrated weed management strategies that combine various control methods to minimize selection pressure for resistance development.

Environmental Fate and Metabolism:

Studies have investigated the environmental fate and metabolism of pyroxsulam. Research suggests that pyroxsulam is rapidly absorbed and excreted in mammals, with a biphasic elimination pattern []. Additionally, studies have shown that pyroxsulam undergoes relatively rapid metabolism in wheat, with the majority of residues transforming into hydroxylated metabolites. This information is crucial for understanding the potential environmental impact of pyroxsulam use.

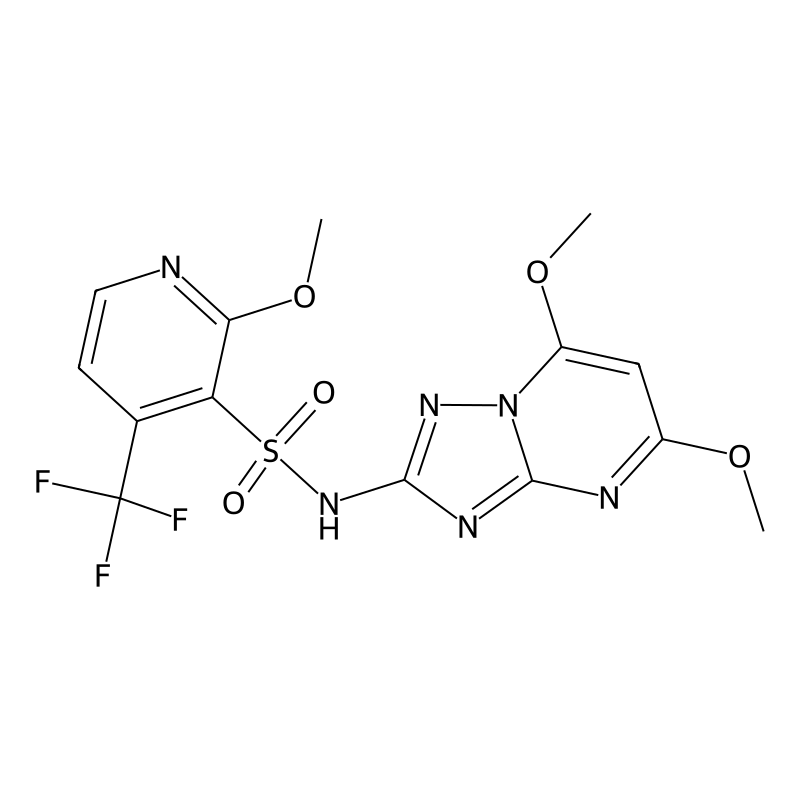

Pyroxsulam is a sulfonamide herbicide primarily used for controlling various weeds in cereal crops, particularly wheat. Its chemical formula is C₁₄H₁₃F₃N₆O₅S, and it features a complex structure that includes a trifluoromethyl group and a triazole moiety, contributing to its herbicidal activity. Pyroxsulam operates by inhibiting specific enzymes involved in the biosynthesis of amino acids, effectively disrupting plant growth and development .

As mentioned earlier, pyroxsulam acts as a post-emergence herbicide by inhibiting ALS, a critical enzyme in weed biosynthesis []. When weeds take up pyroxsulam, it binds to the ALS enzyme, preventing it from converting pyruvate to acetolactate. This disrupts the production of essential amino acids, leading to stunted growth and ultimately weed death [].

- Toxicity: Pyroxsulam has low to moderate acute toxicity through oral, dermal, and inhalation routes []. However, it is classified as a dermal sensitizer, meaning it can cause allergic skin reactions with repeated exposure [].

- Flammability: Data on flammability is not publicly available.

- Reactivity: Pyroxsulam is not expected to be highly reactive under normal conditions.

Safety precautions

It is crucial to handle pyroxsulam according to label instructions and recommended safety protocols to minimize potential risks. This includes wearing appropriate personal protective equipment (PPE) during handling and application [].

- Hydrolysis: Pyroxsulam can hydrolyze in aqueous environments, leading to the formation of less toxic metabolites.

- Oxidation: The presence of oxygen can facilitate the oxidation of pyroxsulam, altering its chemical structure and potentially reducing its herbicidal efficacy .

Research indicates that pyroxsulam exhibits significant biological activity beyond herbicidal effects. It can influence soil microbial communities by altering enzyme activities related to nitrogen and carbon cycling. For instance, studies have shown that pyroxsulam exposure can increase the abundance of beneficial bacteria while adversely affecting functional gene expression related to nutrient cycles . Additionally, pyroxsulam has been observed to induce cytotoxicity and developmental toxicity in embryos, suggesting potential risks to non-target organisms .

The synthesis of pyroxsulam typically involves several key steps:

- Condensation Reaction: The initial step usually involves the condensation of 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with other chemical precursors in an organic solvent.

- Formation of Intermediates: This reaction produces various intermediates that are further processed through additional reactions such as alkylation or acylation.

- Final Product Isolation: The final product is purified using techniques like crystallization or chromatography to ensure high purity levels suitable for agricultural applications .

Pyroxsulam is primarily used as an herbicide in agricultural settings. Its applications include:

- Cereal Crop Protection: Effective against a wide range of broadleaf weeds and grasses in wheat fields.

- Soil Health Management: While it controls unwanted vegetation, its impact on soil microbial communities requires careful management to avoid negative ecological consequences .

Studies on the interactions of pyroxsulam with other chemicals and biological systems have revealed important insights:

- Soil Microbial Interactions: Pyroxsulam can alter microbial community structure and enzyme activities in soil, impacting nutrient cycling processes.

- Toxicological Assessments: Research indicates that pyroxsulam may cause lipid peroxidation and DNA damage in certain organisms, raising concerns about its environmental safety and potential impacts on non-target species .

Several compounds share structural or functional similarities with pyroxsulam. Here are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Florasulam | C₁₄H₁₃F₃N₅O₄S | Inhibits acetolactate synthase | Used primarily in broadleaf weed control |

| Tribenuron-methyl | C₁₂H₁₅N₅O₄S | Inhibits acetolactate synthase | Effective against various grass weeds |

| Mesotrione | C₁₂H₁₅N₃O₃ | HPPD inhibitor | Targets a different metabolic pathway |

Pyroxsulam's uniqueness lies in its specific mode of action targeting acetolactate synthase combined with its complex molecular structure, which enhances its efficacy against resistant weed species.

Condensation Reaction Methodologies

4-Dimethylaminopyridine-Catalyzed Pathways

4-Dimethylaminopyridine has emerged as a highly effective catalyst for condensation reactions in pyroxsulam synthesis, demonstrating superior performance compared to other pyridine derivatives [8] [12]. The catalytic efficiency of 4-dimethylaminopyridine stems from its strong electron-donating dimethylamino group positioned at the 4-position of the pyridine ring, which significantly enhances the nucleophilicity of the pyridine nitrogen [12] [13].

Comparative studies reveal that 4-dimethylaminopyridine achieves remarkable yields of 93% in oxidation reactions of aryl alpha-halo esters, substantially outperforming other pyridine-based catalysts [12]. The electronic effects of substituents on the pyridine ring directly correlate with catalytic activity, as demonstrated by systematic evaluation of various methoxypyridine isomers [12].

Table 1: 4-Dimethylaminopyridine Catalytic Activity Comparison

| Catalyst | Yield (%) | Electronic Effect |

|---|---|---|

| 4-Methoxypyridine | 63 | Electron-donating group at 4-position |

| 3-Methoxypyridine | 14 | Electron-donating group at 3-position |

| 2-Methoxypyridine | trace | Electron-donating group at 2-position (steric hindrance) |

| Pyridine | 16 | No substituent |

| 4-Cyanopyridine | trace | Electron-withdrawing group at 4-position |

| 4-Dimethylaminopyridine | 93 | Strong electron-donating group at 4-position |

The mechanism involves the formation of pyridinium salts through substitution reactions, followed by the generation of pyridinium ylides under mild basic conditions [12]. The condensation reaction proceeds under catalysis by 4-dimethylaminopyridine, with the catalyst forming an intermediate sulfonylpyridinium chloride species that serves as the reactive electrophile [8].

N-Arylthioimine Catalysis Approaches

N-Arylthioimine catalysis represents an alternative approach for sulfonamide formation in pyroxsulam synthesis, though specific applications to pyroxsulam remain limited in the literature [14]. The methodology involves the formation of sulfilimine intermediates that act as nucleophilic agents in condensation reactions [11] [22].

The sulfilimine catalytic approach offers advantages in terms of reaction selectivity and the ability to activate otherwise unreactive substrates [14]. Recent developments in sulfilimine chemistry have focused on the synthesis of sulfoximines and sulfonimidamides using hypervalent iodine reagents, providing alternative pathways for nitrogen transfer reactions [14].

Manufacturing Process Optimization

Seven-Step Reaction Sequence Analysis

The commercial manufacturing process for pyroxsulam encompasses seven distinct reaction steps, designed to maximize efficiency while utilizing existing sulfonamide manufacturing infrastructure [11] [22]. The process begins with a Horner-Wadsworth-Emmons condensation reaction and culminates in a sulfilimine-catalyzed sulfonamide formation [11] [22].

Table 2: Seven-Step Reaction Sequence Yields and Conditions

| Reaction Step | Yield (%) | Key Reagents |

|---|---|---|

| 1. Horner-Wadsworth-Emmons Condensation | 85 | Triethyl phosphonate, sodium methoxide, triethylamine |

| 2. Cyclization to Pyridinone | 80 | Ammonium acetate in formamide at 150°C |

| 3. Chlorination with thionyl chloride/dimethylformamide | >90 | Stoichiometric thionyl chloride and dimethylformamide (1.1 equiv each) |

| 4. Methoxylation | >90 | Methanol |

| 5. Lithiation and Thiolation | >90 | Lithium diisopropylamide, elemental sulfur in tetrahydrofuran at 15-20°C |

| 6. Chloroxidation to Sulfonyl Chloride | ~95 | Chlorine, water, dichloromethane |

| 7. Sulfilimine-Catalyzed Coupling | Mid-70s | 3,5-Lutidine, dimethyl sulfoxide (5-10 mol%) |

The process optimization focused on eliminating problematic intermediate isolations while maintaining product quality consistent with toxicological studies [11] [22]. The lithiation and thiolation step operates effectively at ambient temperatures (15-20°C), avoiding the accumulation of potentially energetic lithio(trifluoromethyl)pyridine intermediates [11] [22].

Sulfilimine-Catalyzed Sulfonamide Formation

The final coupling reaction employs a sophisticated sulfilimine catalytic system that addresses the inherent challenges in forming the pyroxsulam sulfonamide bond [11] [22]. The reaction requires activation of both the amine and sulfonyl chloride components, achieved through the formation of a dimethylsulfilimine intermediate [11] [22].

The mechanism involves in situ formation of dimethylsulfilimine through reaction of dimethyl sulfoxide with the amine substrate and sulfonyl chloride [11] [22]. This sulfilimine acts as the nucleophilic agent in a proposed catalytic cycle with the activated sulfonyl chloride [11] [22]. The use of 3,5-lutidine as base provides optimal combination of basicity and steric properties, forming a reactive sulfonylpyridinium chloride intermediate [11] [22].

Reaction optimization studies demonstrate that dimethyl sulfoxide loadings of 5-10 mol% provide effective activation while minimizing the sacrifice of sulfonyl chloride [11] [22]. The isolated yields typically reach the mid-70% range using materials of production quality [11] [22].

Novel Routes to 4-(Trifluoromethyl)pyridines

The synthesis of 4-(trifluoromethyl)pyridine intermediates represents a critical component of pyroxsulam manufacturing, with multiple synthetic approaches available [11] [16] [22]. The selection of synthetic route depends on raw material costs, equipment requirements, and scalability considerations [11] [22].

Table 3: Trifluoromethylpyridine Synthesis Routes Comparison

| Synthesis Method | Starting Material | Advantages | Disadvantages | Scalability |

|---|---|---|---|---|

| Direct Fluorination from 3-Picoline | 3-Picoline | Uses inexpensive raw materials | High capital costs for specialized equipment | Limited by equipment requirements |

| Horner-Wadsworth-Emmons Route | Trifluorobutenone | Best yield and lowest raw material costs | Requires careful temperature control | Good scalability demonstrated |

| Reformatsky-Type Reaction | Chloroacetonitrile + Trifluorobutenone | Some literature precedent | Difficult to scale | Poor scalability |

The Horner-Wadsworth-Emmons approach using trifluorobutenone provides the most practical route for pyroxsulam manufacturing [11] [22]. The reaction employs trialkyl phosphonate anions to achieve selective condensation with the carbonyl group rather than Michael addition to the olefin [11] [22]. The use of trimethyl phosphonate with sodium methoxide and methanol in the presence of catalytic triethylamine affords optimal yields and lowest raw material costs [11] [22].

The condensation produces a mixture of adducts that are isolated in approximately 85% yield as an oil after water quench and extraction [11] [22]. Subsequent cyclization using ammonium acetate in formamide at 150°C provides the pyridinone intermediate in 80% yield [11] [22].

Industrial Scale-Up Considerations and Yield Enhancement

Industrial scale-up of pyroxsulam synthesis requires careful consideration of equipment compatibility, process safety, and yield optimization across multiple reaction steps [11] [20] [22]. The process was specifically designed to utilize existing sulfonamide manufacturing infrastructure to minimize capital expenditure [11] [22].

Table 4: Industrial Scale-Up Considerations

| Parameter | Laboratory Scale | Production Scale |

|---|---|---|

| Reaction Temperature Control | Standard heating/cooling | Precise temperature control (15-20°C for lithiation) |

| Solvent Recovery | Not critical | Dichloromethane recycling implemented |

| Intermediate Isolation | Multiple solid isolations | Only one solid intermediate isolation |

| Equipment Compatibility | Flexible equipment | Existing sulfonamide manufacturing complex |

| Process Steps | 7 steps | 7 steps maintained |

| Yield Optimization | Individual step optimization | Overall process optimization |

Critical scale-up modifications include the implementation of stoichiometric quantities of dimethylformamide and thionyl chloride (1.1 equivalents each) to eliminate process stalling and reduce impurity formation [11] [22]. This revision eliminated the need for thionyl chloride quench or recycle while preventing formation of dimethylcarbamoyl chloride [11] [22].

Solvent management strategies incorporate dichloromethane recycling in the chloroxidation step, with most of the solvent suitable for reuse after distillation [11] [22]. The aqueous thiolate salt solution provides advantages in handling compared to the corresponding free thiol, which was considered too malodorous for facility operations [11] [22].

The manufacturing process was successfully demonstrated at production scale during 2006-2007 to supply the initial commercial launch requirements [11] [22]. The seven-step process maintains only one solid intermediate isolation, significantly reducing processing complexity compared to alternative synthetic routes [11] [22].

Acetolactate Synthase Inhibition Mechanism

Pyroxsulam exerts its herbicidal effect through the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which represents the primary target enzyme for this triazolopyrimidine herbicide [1] [2]. ALS constitutes a critical thiamine pyrophosphate-dependent enzyme that catalyzes the first committed step in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine [3] [4]. The enzyme facilitates the stereospecific condensation of two pyruvate molecules to yield acetolactate with the concomitant release of carbon dioxide, establishing the foundation for essential amino acid production in plants [5] [6].

The inhibition mechanism of pyroxsulam involves non-competitive binding to the ALS enzyme, whereby the herbicide does not compete directly with the natural substrates pyruvate and alpha-ketobutyrate for the active site [7] [8]. Instead, pyroxsulam binds to a distinct herbicide-binding domain located within the substrate-access channel of the ALS enzyme, effectively blocking substrate access and preventing normal catalytic function [8]. This binding mechanism results in the accumulation of pyruvate and the depletion of branched-chain amino acids, ultimately leading to the cessation of protein synthesis and cell division [9] [1].

The enzymatic inhibition process exhibits time-dependent characteristics, with the tightest binding of pyroxsulam occurring under conditions of enzymatic turnover [10]. Research has demonstrated that pyroxsulam binding involves multiple molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively contribute to the stability of the enzyme-herbicide complex [11] [12]. The inhibition results in distinctive whole-plant symptoms, including growth retardation within hours of application, chlorosis and necrosis in upper meristematic regions, and eventual complete desiccation of susceptible plants under optimal conditions [1].

Structure-Activity Relationship Analysis

The structure-activity relationship of pyroxsulam reveals critical molecular features that determine its herbicidal potency and selectivity. The triazolopyrimidine core structure serves as the primary binding motif, providing the essential framework for interaction with the ALS enzyme binding site . This heterocyclic ring system is fundamental to the herbicidal activity, as modifications to this core structure typically result in significant loss of biological activity [14].

The sulfonamide bridge connecting the triazolopyrimidine and pyridine moieties plays a crucial role in maintaining the appropriate molecular geometry for optimal enzyme binding [15]. This linker not only positions the aromatic rings in the correct spatial arrangement but also contributes hydrogen bonding interactions that stabilize the enzyme-herbicide complex [11]. The sulfonamide group exhibits a pKa value of 4.7, which influences the ionization state of the molecule under physiological conditions and affects binding affinity [16].

The pyridine ring system contributes to the overall binding through aromatic interactions and provides additional sites for molecular recognition [15]. The presence of the trifluoromethyl substituent at the 4-position of the pyridine ring enhances lipophilicity and contributes to the binding affinity through hydrophobic interactions [17] [18]. This electron-withdrawing group also influences the electronic properties of the molecule, potentially affecting the strength of other intermolecular interactions [19].

The methoxy substituents at positions 5 and 7 of the triazolopyrimidine ring, along with the methoxy group at position 2 of the pyridine ring, provide fine-tuning of the herbicidal activity [15]. These substituents contribute to the overall molecular size and shape complementarity with the enzyme binding pocket, while also influencing the electronic distribution within the molecule [17]. The strategic placement of these electron-donating groups balances the electron-withdrawing effects of the trifluoromethyl group, optimizing the overall molecular properties for herbicidal activity.

Comparative Enzymatic Inhibition Profiles

Pyroxsulam demonstrates distinct inhibition characteristics when compared to other ALS-inhibiting herbicide classes. The compound exhibits high cross-resistance patterns with sulfonylurea herbicides, indicating shared binding site interactions and similar inhibition mechanisms [20] [21]. This cross-resistance is attributed to the common utilization of the herbicide-binding domain within the ALS enzyme, where both triazolopyrimidines and sulfonylureas bind to overlapping or adjacent sites [22].

In vitro enzymatic assays have revealed varying IC50 values for pyroxsulam across different plant species and biotypes. Susceptible populations typically exhibit IC50 values ranging from 0.26 to 7.22 μM, while resistant populations show significantly elevated values, with resistance indices ranging from 4.2 to over 50-fold [23] [24]. The Setaria viridis system demonstrates particularly pronounced sensitivity differences, with resistant biotypes showing IC50 values of 8.39 μM compared to 0.26 μM for susceptible populations [24].

Comparative analysis with other ALS inhibitor classes reveals that pyroxsulam shares binding site preferences with sulfonylureas and sulfonylaminocarbonyl-triazolinones, but exhibits limited cross-resistance with imidazolinones and pyrimidinyl-benzoates [22]. This differential cross-resistance pattern suggests the existence of at least two distinct herbicide-binding sites within the ALS enzyme, with triazolopyrimidines and sulfonylureas utilizing one site while imidazolinones and pyrimidinyl-benzoates bind to an alternative location [22].

The inhibition kinetics of pyroxsulam demonstrate time-dependent characteristics, with the apparent inhibition constant (kiapp) values varying significantly across different enzyme systems [25]. Fungal ALS enzymes show kiapp values ranging from 0.13 to 21.26 min⁻¹, indicating variable susceptibility to pyroxsulam-mediated inactivation [25]. The binding affinity, as measured by Ki values, typically ranges from nanomolar to micromolar concentrations, reflecting the high potency of this herbicide class [11] [12].

Molecular Interactions with Target Enzymes

The molecular interactions between pyroxsulam and the ALS enzyme involve a complex network of non-covalent forces that collectively determine binding affinity and inhibitory potency. Hydrogen bonding interactions constitute the primary stabilizing forces, with typical bond distances ranging from 2.5 to 3.5 Å [11]. These interactions occur between the herbicide molecule and specific amino acid residues within the enzyme binding site, particularly involving the sulfonamide nitrogen and oxygen atoms [12].

Hydrophobic interactions play a secondary but significant role in binding stabilization, with interaction distances typically spanning 3.0 to 4.0 Å [11]. The trifluoromethyl group and aromatic ring systems of pyroxsulam engage in hydrophobic contacts with nonpolar amino acid residues lining the binding pocket, contributing to the overall binding energy and selectivity [12]. These interactions are particularly important for distinguishing between different ALS enzyme variants and conferring species selectivity.

Electrostatic interactions, including salt bridges and general charge-charge interactions, contribute to the binding through forces operating over distances of 2.0 to 5.0 Å [11]. The ionizable sulfonamide group can participate in ionic interactions with charged amino acid residues, depending on the local pH environment within the enzyme binding site [16]. These electrostatic forces are particularly sensitive to mutations in the enzyme that alter the charge distribution within the binding pocket.

The binding site architecture reveals that pyroxsulam contacts approximately 15-18 amino acid residues within the ALS enzyme, forming a complex network of interactions that collectively determine the binding affinity [26]. Molecular docking studies have demonstrated that wild-type ALS enzymes exhibit stronger binding affinities compared to mutant forms, with binding energies differing by 2-3 kcal/mol [11] [12]. This energy difference translates to significant changes in inhibitory potency, explaining the molecular basis for herbicide resistance in mutant populations.

XLogP3

Density

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)